molecular formula C14H17Cl2NO B263670 N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B263670
M. Wt: 286.2 g/mol
InChI Key: HZDYCOZRYHJKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyclopropane derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, neurobiology, and toxicology.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with ion channels in the nervous system. Specifically, this compound has been found to selectively block voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its ability to block voltage-gated sodium channels, this compound has also been found to modulate the activity of other ion channels, including calcium channels and potassium channels. N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been shown to have effects on neurotransmitter release and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more targeted way than would be possible with non-selective blockers. However, one limitation of using N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is that it may have off-target effects on other ion channels or cellular processes, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of more selective and potent blockers of voltage-gated sodium channels, which could have therapeutic applications in the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the effects of N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide on other ion channels and cellular processes, which could lead to new insights into the function of the nervous system.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves a multi-step process that begins with the reaction of 3,4-dichlorophenylacetonitrile and 2,2,3,3-tetramethylcyclopropanecarboxylic acid in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for investigating the function of ion channels in the nervous system. N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to selectively block certain types of ion channels, allowing researchers to study their role in various physiological processes.

properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO/c1-13(2)11(14(13,3)4)12(18)17-8-5-6-9(15)10(16)7-8/h5-7,11H,1-4H3,(H,17,18)

InChI Key

HZDYCOZRYHJKLL-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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